4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Overview
Description
“4-(Trifluoromethyl)benzyl bromide” is a laboratory chemical . It’s used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It’s also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Synthesis Analysis
For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis
The molecular formula of “4-(Trifluoromethyl)benzyl bromide” is C7H4BrF3 .Chemical Reactions Analysis
The compound can undergo nucleophilic substitution reactions . It’s used as a synthetic intermediate in the production of pesticides and pharmaceuticals .Physical and Chemical Properties Analysis
The compound is considered hazardous . More specific physical and chemical properties weren’t available in the search results.Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Research on triazine, a nitrogen-containing heterocycle related to benzene structures, shows that it and its derivatives have been synthesized and evaluated for a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects among others. The findings suggest that the triazine nucleus, similar in structural motif to benzene derivatives, could be a core moiety for future drug development due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
Catalytic Oxidation of Cyclohexene
Research on the selective catalytic oxidation of cyclohexene, a compound related to cyclohexyl groups, indicates its importance in the chemical industry for producing intermediates with diverse functional groups. Controllable oxidation can selectively afford targeted products, which is synthetically valuable for both academic and industrial applications. This highlights the potential for selective synthesis and modification of compounds including those with cyclohexyl groups for industrial applications (Cao et al., 2018).
Supramolecular Chemistry of Benzene Derivatives
Benzene-1,3,5-tricarboxamides (BTAs) have been shown to be important in supramolecular chemistry, offering applications ranging from nanotechnology to biomedical fields. The wide accessibility and detailed understanding of their self-assembly behavior underline the versatility of benzene derivatives in forming structurally complex and functionally diverse materials (Cantekin, de Greef, & Palmans, 2012).
Environmental and Health Impacts of Brominated Compounds
Research into novel brominated flame retardants (NBFRs), which might be structurally or functionally related to bromomethyl groups, emphasizes the need for understanding their occurrence, environmental fate, and toxicity. The study points out knowledge gaps and the necessity for more research on these compounds' impacts on indoor environments and potential health risks (Zuiderveen, Slootweg, & de Boer, 2020).
Safety and Hazards
The compound is considered hazardous. It causes severe skin burns and eye damage. It’s advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, one should wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn while handling it .
Mechanism of Action
Target of Action
It’s known that similar compounds demonstrate broad-spectrum activities against acid-fast bacterium, gram-positive and -negative bacteria, fungi, and leishmania parasite .
Mode of Action
It’s known that brominated compounds often act as electrophiles, reacting with nucleophilic sites in biological molecules, potentially leading to changes in their function .
Biochemical Pathways
Brominated compounds are often involved in halogenation reactions, which can lead to significant changes in the structure and function of biomolecules .
Pharmacokinetics
It’s known that similar compounds are metabolically robust, demonstrating a remnant of >98% after 30 min in the presence of human, rat, and mouse liver microsomes . This suggests good stability and potential bioavailability.
Result of Action
Given its broad-spectrum activity against various microbes, it can be inferred that it likely leads to the inhibition of growth or death of these organisms .
Properties
IUPAC Name |
4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrF3/c15-9-10-6-7-12(11-4-2-1-3-5-11)13(8-10)14(16,17)18/h6-8,11H,1-5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIIIWNFODYJJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800381-60-6 | |
Record name | 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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